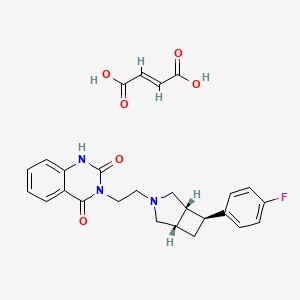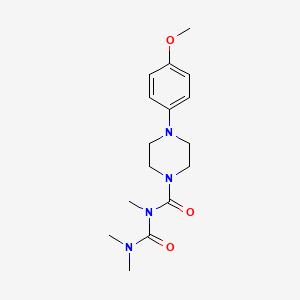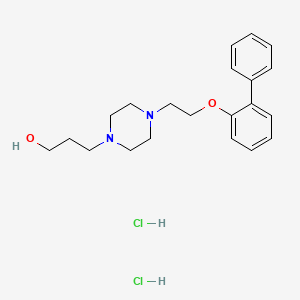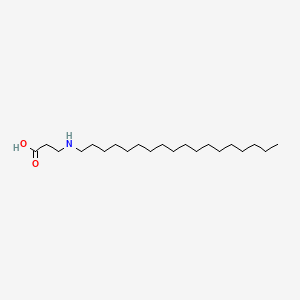
Stearaminopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido estearaminopropiónico es un compuesto con la fórmula molecular C21H43NO2 y un peso molecular de 341,5716 . Es un derivado del ácido propiónico, que es un ácido carboxílico de tres carbonos. El ácido estearaminopropiónico es conocido por sus aplicaciones en diversos campos industriales y científicos debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido estearaminopropiónico normalmente implica la reacción del ácido esteárico con el ácido 3-aminopropiónico. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El proceso puede implicar el uso de catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza.
Métodos de producción industrial: La producción industrial del ácido estearaminopropiónico se puede lograr mediante la síntesis química a gran escala. Esto implica el uso de ácido esteárico de alta pureza y ácido 3-aminopropiónico como materiales de partida. La reacción se lleva a cabo en reactores industriales con un control preciso de los parámetros de reacción para garantizar la calidad constante del producto.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido estearaminopropiónico experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el ácido estearaminopropiónico en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las condiciones varían según el sustituyente que se introduzca, pero los reactivos comunes incluyen halógenos y agentes alquilantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de ácido estearaminopropiónico, mientras que la reducción puede producir alcoholes estearaminopropiónicos.
Aplicaciones Científicas De Investigación
El ácido estearaminopropiónico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con las biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como componente en formulaciones farmacológicas.
Industria: Se utiliza en la producción de tensioactivos, emulsionantes y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del ácido estearaminopropiónico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
El ácido estearaminopropiónico se puede comparar con otros compuestos similares como:
Beta-alanina: Un aminoácido con características estructurales similares pero diferentes actividades biológicas.
Ácido aminocaproico: Otro derivado de aminoácido con propiedades farmacológicas distintas.
Unicidad: El ácido estearaminopropiónico es único debido a su combinación específica de una larga cadena de ácido esteárico y una parte de ácido aminopropiónico. Esta estructura única imparte propiedades químicas y físicas distintas, lo que lo convierte en un elemento valioso para diversas aplicaciones.
Conclusión
El ácido estearaminopropiónico es un compuesto versátil con un potencial significativo en diversos campos científicos e industriales. Sus propiedades químicas únicas y su amplia gama de aplicaciones lo convierten en un importante objeto de estudio y utilización.
Propiedades
Número CAS |
112-87-8 |
|---|---|
Fórmula molecular |
C21H43NO2 |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
3-(octadecylamino)propanoic acid |
InChI |
InChI=1S/C21H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24/h22H,2-20H2,1H3,(H,23,24) |
Clave InChI |
BKTMEKOLXCZRFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


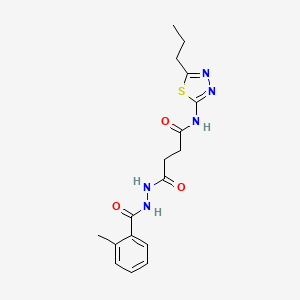

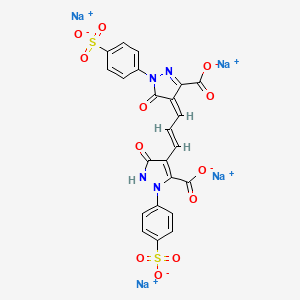

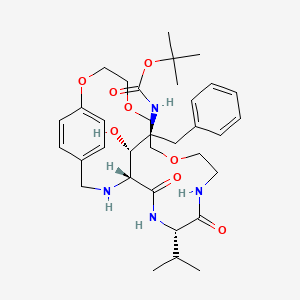
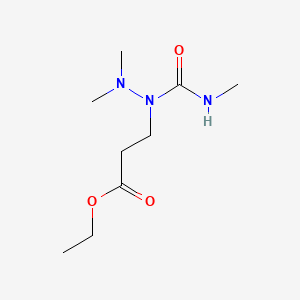

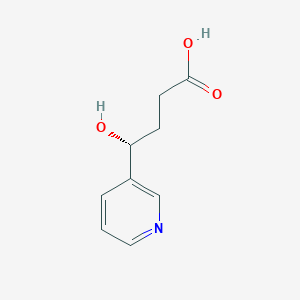
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
